molecular formula C19H29BClNO2 B3049516 3-Chloro-4-(N-cyclohexylaminomethyl)phenylboronic acid, pinacol ester CAS No. 2096329-99-4

3-Chloro-4-(N-cyclohexylaminomethyl)phenylboronic acid, pinacol ester

Cat. No.: B3049516
CAS No.: 2096329-99-4
M. Wt: 349.7
InChI Key: ADGFSGLODXLSPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-(N-cyclohexylaminomethyl)phenylboronic acid, pinacol ester is an organoboron compound widely used in organic synthesis. This compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(N-cyclohexylaminomethyl)phenylboronic acid, pinacol ester typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale hydroboration reactions followed by pinacol protection. The reaction conditions are optimized to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(N-cyclohexylaminomethyl)phenylboronic acid, pinacol ester undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-4-(N-cyclohexylaminomethyl)phenylboronic acid, pinacol ester has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid, pinacol ester
  • 4-Chlorophenylboronic acid, pinacol ester
  • Cyclohexylboronic acid, pinacol ester

Uniqueness

3-Chloro-4-(N-cyclohexylaminomethyl)phenylboronic acid, pinacol ester is unique due to its specific structure, which combines a chloro-substituted phenyl ring with a cyclohexylaminomethyl group. This unique structure imparts distinct reactivity and selectivity in chemical reactions, making it valuable for specific synthetic applications .

Properties

IUPAC Name

N-[[2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclohexanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29BClNO2/c1-18(2)19(3,4)24-20(23-18)15-11-10-14(17(21)12-15)13-22-16-8-6-5-7-9-16/h10-12,16,22H,5-9,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADGFSGLODXLSPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CNC3CCCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29BClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201121990
Record name Benzenemethanamine, 2-chloro-N-cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201121990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096329-99-4
Record name Benzenemethanamine, 2-chloro-N-cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096329-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanamine, 2-chloro-N-cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201121990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-4-(N-cyclohexylaminomethyl)phenylboronic acid, pinacol ester
Reactant of Route 2
Reactant of Route 2
3-Chloro-4-(N-cyclohexylaminomethyl)phenylboronic acid, pinacol ester
Reactant of Route 3
Reactant of Route 3
3-Chloro-4-(N-cyclohexylaminomethyl)phenylboronic acid, pinacol ester
Reactant of Route 4
Reactant of Route 4
3-Chloro-4-(N-cyclohexylaminomethyl)phenylboronic acid, pinacol ester
Reactant of Route 5
Reactant of Route 5
3-Chloro-4-(N-cyclohexylaminomethyl)phenylboronic acid, pinacol ester
Reactant of Route 6
Reactant of Route 6
3-Chloro-4-(N-cyclohexylaminomethyl)phenylboronic acid, pinacol ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.